Aureothricin
Overview
Description
Aureothricin is the earliest reported Dithiolopyrrolone (DTP). It was first isolated in 1948 by Umezawa and co-workers as a yellow crystalline solid from Streptomyces strain no. 26A related to Nocardia farcinica .
Synthesis Analysis
Dithiolopyrrolones, including Aureothricin, are characterized by an electronically unique bicyclic structure, which contains a compact disulfide bridge between two enethiols . The genes involved in holomycin biosynthesis in S. clavuligerus were named hlm A through M .Molecular Structure Analysis
Aureothricin is a dithiolopyrrolone antibiotic that is 4,5-dihydro[1,2]dithiolo[4,3-b]pyrrole in which the hydrogens at positions 4,5 and 6 have been replaced by methyl, oxo and propanoylamino groups, respectively .Physical And Chemical Properties Analysis
Aureothricin is a yellow to orange solid . It is stable in air. When anhydr dec 260-270° (sublimes near 200°). It is practically insoluble in water; slightly soluble in ethyl acetate, butyl acetate, acetone, benzene, ether, alcohol .Scientific Research Applications
Scientific Field: Applied Microbial and Cell Physiology
Summary of the Application
Aureothricin is produced by Streptomyces sp. JCK-8055, a multifunctional biocontrol agent used for the management of apple fire blight, a devastating disease of apple and pear trees caused by the bacterium Erwinia amylovora . This application of Aureothricin is part of a broader interest in biological control methods as eco-friendly and viable alternatives to synthetic pesticides .
Methods of Application or Experimental Procedures
Streptomyces sp. JCK-8055 was isolated from the root of a pepper plant and its mechanisms of action against E. amylovora were investigated . The bacterium produces Aureothricin and thiolutin, which antagonistically affect E. amylovora . JCK-8055 and its two active metabolites have a broad-spectrum in vitro activity against various phytopathogenic bacteria and fungi . They also effectively suppressed tomato bacterial wilt and apple fire blight in in vivo experiments . JCK-8055 colonizes roots as a tomato seed coating and induces apple leaf shedding at the abscission zone, ultimately halting the growth of pathogenic bacteria .
Results or Outcomes: The treatment with JCK-8055 triggered the expression of salicylate (SA) and jasmonate (JA) signaling pathway marker genes, such as PR1, PR2, and PR3 . Overall, the findings demonstrate that Streptomyces sp. JCK-8055 can control a wide range of plant diseases, particularly apple fire blight, through a combination of mechanisms such as antibiosis and induced resistance .
Safety And Hazards
Aureothricin is classified as Acute Toxicity, Ingestion Cat.3 H301 Toxic if swallowed, Acute Toxicity, Dermal Cat.3 H311 Toxic if in contact with skin, Acute Toxicity, Inhalation Cat.3 H331 Toxic if inhaled . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Dithiolopyrrolones, including Aureothricin, have been shown to exhibit potent and selective anticancer activity . Despite this promising profile, there is still much unknown about the mechanisms of action for DTPs . Therefore, future research could focus on elucidating these mechanisms and exploring the potential of Aureothricin and other dithiolopyrrolones in cancer treatment.
properties
IUPAC Name |
N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-3-6(12)10-7-8-5(4-14-15-8)11(2)9(7)13/h4H,3H2,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZYFXMSMFMTSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C(=CSS2)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205993 | |
Record name | Aureothricin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aureothricin | |
CAS RN |
574-95-8 | |
Record name | Aureothricin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aureothricin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AUREOTHRICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KX00L19Q2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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